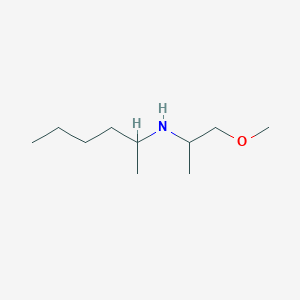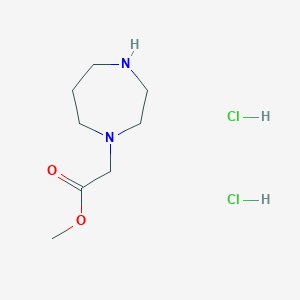![molecular formula C26H16S2 B1461723 2,7-Diphenyl[1]benzothieno[3,2-b][1]benzothiophen CAS No. 900806-58-8](/img/structure/B1461723.png)
2,7-Diphenyl[1]benzothieno[3,2-b][1]benzothiophen
Übersicht
Beschreibung
2,7-Diphenyl1benzothieno3,2-bbenzothiophene, also known as DPh-BTBT, is an organic semiconductor material . It is a sulfur-containing heteroarene .
Molecular Structure Analysis
The molecular structure of 2,7-Diphenyl1benzothieno3,2-bbenzothiophene has been investigated using techniques such as ultraviolet photoemission spectroscopy (UPS), X-ray photoemission spectroscopy (XPS), atomic force microscopy (AFM), and small angle X-ray diffraction (SAXD) .Physical and Chemical Properties Analysis
This compound is a solid at 20°C . It has a high charge mobility, which makes it suitable for use in OFETs . The HOMO level is -5.6 eV and the LUMO level is -2.4 eV .Wissenschaftliche Forschungsanwendungen
Organische Dünnschichttransistoren (OFETs)
DPh-BTBT wird bei der Herstellung von OFETs aufgrund seiner hohen Ladungsmobilität verwendet. Aufgedampfte Dünnschichten von DPh-BTBT wurden als aktive Schicht in OFETs verwendet, die unter Umgebungsbedingungen hervorragende Feldeffekttransistor-Eigenschaften mit Mobilitäten von etwa 2,0 cm²/Vs und einem Ion/Ioff-Verhältnis von 10⁷ zeigten .
Photovoltaikzellen
Als organischer Halbleiter findet DPh-BTBT Anwendung in Photovoltaikzellen. Seine hohe Ladungsmobilität ist vorteilhaft für einen effizienten Ladungstransport, der für die Umwandlung von Licht in Elektrizität in Solarzellen entscheidend ist .
Organische Leuchtdioden (OLEDs)
In der OLED-Technologie werden die Eigenschaften von DPh-BTBT genutzt, um die Leistung dieser Geräte zu verbessern. OLEDs profitieren von der Fähigkeit der Verbindung, eine hohe Ladungsmobilität zu ermöglichen, die für die Erzeugung von hellen und effizienten Displays unerlässlich ist .
Wirkmechanismus
Target of Action
The primary target of 2,7-Diphenyl1benzothieno3,2-bbenzothiophene is the active layer of Organic Field-Effect Transistors (OFETs) . OFETs are a type of transistor that utilizes an organic semiconductor in its channel. The compound’s high charge mobility makes it an excellent choice for this application .
Mode of Action
2,7-Diphenyl1benzothieno3,2-bbenzothiophene interacts with its target by forming a thin film when vapor-deposited . This thin film acts as the active layer in OFETs, allowing for the efficient transport of charge. The compound exhibits excellent FET characteristics in ambient conditions with mobilities of approximately 2.0 cm² V⁻¹ s⁻¹ .
Biochemical Pathways
As an organic semiconductor, 2,7-Diphenyl1benzothieno3,2-bbenzothiophene doesn’t directly interact with biological pathways. Instead, its primary role is in the field of electronics, particularly in the operation of OFETs .
Pharmacokinetics
The pharmacokinetic properties of 2,7-Diphenyl1benzothieno3,2-b
Result of Action
The use of 2,7-Diphenyl1benzothieno3,2-bbenzothiophene in OFETs results in devices with excellent field-effect transistor characteristics . It contributes to the creation of devices with high charge mobility, which is crucial for the efficient operation of OFETs .
Action Environment
The action of 2,7-Diphenyl1benzothieno3,2-bbenzothiophene is influenced by environmental factors such as ambient conditions. The compound shows excellent FET characteristics in ambient conditions . Its stability and efficacy in these conditions make it a valuable material for the fabrication of organic thin film transistors .
Biochemische Analyse
Biochemical Properties
2,7-Diphenyl1benzothieno3,2-bbenzothiophene plays a significant role in biochemical reactions due to its interaction with various biomolecules. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in electron transport chains, thereby affecting cellular respiration and energy production . The nature of these interactions is primarily based on the compound’s ability to donate or accept electrons, which can modulate the activity of redox-sensitive enzymes and proteins.
Cellular Effects
The effects of 2,7-Diphenyl1benzothieno3,2-bbenzothiophene on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in oxidative stress response, leading to changes in cellular metabolism and energy production . Additionally, this compound can alter cell signaling pathways by interacting with membrane-bound receptors and ion channels, thereby influencing cellular communication and function.
Molecular Mechanism
The molecular mechanism of action of 2,7-Diphenyl1benzothieno3,2-bbenzothiophene involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to specific sites on enzymes, altering their conformation and activity. This binding can either inhibit or activate the enzyme, depending on the nature of the interaction . Additionally, 2,7-Diphenyl1benzothieno3,2-bbenzothiophene can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,7-Diphenyl1benzothieno3,2-bbenzothiophene change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under ambient conditions, but its activity can decrease over time due to gradual degradation . Long-term exposure to 2,7-Diphenyl1benzothieno3,2-bbenzothiophene has been observed to cause changes in cellular function, including alterations in cell growth and differentiation.
Dosage Effects in Animal Models
The effects of 2,7-Diphenyl1benzothieno3,2-bbenzothiophene vary with different dosages in animal models. At low doses, the compound has been shown to enhance cellular function and promote cell survival. At high doses, it can cause toxic or adverse effects, including cell death and tissue damage . Threshold effects have been observed, where the compound’s beneficial effects are only seen within a specific dosage range, beyond which toxicity occurs.
Metabolic Pathways
2,7-Diphenyl1benzothieno3,2-bbenzothiophene is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in cellular metabolism, including those involved in the electron transport chain and oxidative phosphorylation . The compound’s effects on metabolic flux and metabolite levels are significant, as it can modulate the activity of key metabolic enzymes, leading to changes in the production and utilization of cellular energy.
Transport and Distribution
The transport and distribution of 2,7-Diphenyl1benzothieno3,2-bbenzothiophene within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments . The compound’s ability to bind to transporters and proteins allows it to be efficiently distributed throughout the cell, ensuring its availability for biochemical reactions.
Subcellular Localization
The subcellular localization of 2,7-Diphenyl1benzothieno3,2-bbenzothiophene is crucial for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization is essential for the compound to exert its effects on cellular processes, as it ensures that it interacts with the appropriate biomolecules and enzymes within the cell.
Eigenschaften
IUPAC Name |
2,7-diphenyl-[1]benzothiolo[3,2-b][1]benzothiole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H16S2/c1-3-7-17(8-4-1)19-11-13-21-23(15-19)27-26-22-14-12-20(16-24(22)28-25(21)26)18-9-5-2-6-10-18/h1-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBJIDUSVEICMRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)C4=C(S3)C5=C(S4)C=C(C=C5)C6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H16S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00659794 | |
| Record name | 2,7-Diphenyl[1]benzothieno[3,2-b][1]benzothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00659794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
900806-58-8 | |
| Record name | 2,7-Diphenyl[1]benzothieno[3,2-b][1]benzothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00659794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 900806-58-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(Hexan-2-yl)[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B1461644.png)










